2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole
Description
This compound is a 1,3,4-thiadiazole derivative substituted at the 2-position with a 3-fluorobenzylthio group and at the 5-position with a 4-(4-fluorophenyl)piperazinyl moiety. Its molecular formula is C₁₆H₁₂F₂N₂S₃, with a molecular weight of 366.476 g/mol (CAS: 477329-15-0) .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4S2/c20-15-4-6-17(7-5-15)24-8-10-25(11-9-24)18-22-23-19(27-18)26-13-14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHZUHCDUEXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole core.
Introduction of the Fluorobenzyl Group: The thiadiazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-fluorobenzylthio group.
Attachment of the Piperazine Ring: Finally, the compound is reacted with 4-(4-fluorophenyl)piperazine under suitable conditions to obtain the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and its substituents exhibit reactivity toward nucleophilic agents due to electron-deficient nitrogen and sulfur atoms.
-
Thioether Group Reactivity :
The benzylthio (-S-CH2-C6H4F) group undergoes nucleophilic substitution at the sulfur atom. For example, treatment with alkyl halides or amines can displace the fluorobenzyl group, forming new thioether derivatives. -
Piperazine Ring Functionalization :
The piperazine nitrogen atoms can participate in alkylation or acylation reactions. Electrophilic reagents such as acetyl chloride or methyl iodide may modify the piperazine moiety, altering the compound's pharmacokinetic properties.
Oxidation Reactions
The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation to Sulfoxide | H<sub>2</sub>O<sub>2</sub>, mild | 2-((3-Fluorobenzyl)sulfinyl)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole |
| Oxidation to Sulfone | mCPBA, strong acidic conditions | 2-((3-Fluorobenzyl)sulfonyl)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole |
These oxidized derivatives often exhibit enhanced metabolic stability and altered binding affinities toward biological targets .
Cycloaddition and Ring-Opening Reactions
The electron-deficient thiadiazole ring can participate in cycloaddition reactions.
-
Diels-Alder Reactions :
Under thermal conditions, the thiadiazole acts as a dienophile, reacting with conjugated dienes to form bicyclic adducts. This reactivity is leveraged to synthesize fused heterocyclic systems . -
Ring-Opening with Nucleophiles :
Strong nucleophiles (e.g., hydrazines) can cleave the thiadiazole ring, yielding thiosemicarbazide intermediates. For example:These intermediates are precursors for synthesizing bioactive molecules like triazoles .
Functional Group Interconversion
The fluorobenzyl and piperazine groups enable further derivatization:
-
Fluorobenzyl Modifications :
The fluorine atom on the benzyl group can be replaced via aromatic nucleophilic substitution (e.g., with methoxy or amino groups) under basic conditions. -
Piperazine Cross-Coupling :
Transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura) can functionalize the piperazine-linked fluorophenyl group, introducing aryl or heteroaryl substituents.
Stability Under Synthetic Conditions
The compound’s stability varies with reaction environments:
| Condition | Effect |
|---|---|
| Acidic media (HCl) | Partial hydrolysis of the thiadiazole ring observed after prolonged exposure |
| Basic media (NaOH) | Stable up to pH 10; degradation occurs at higher pH |
| High temperature | Decomposition above 200°C, releasing sulfur-containing byproducts |
Comparative Reactivity with Analogues
The presence of fluorine and piperazine distinguishes its reactivity from simpler thiadiazoles:
| Compound | Key Reaction | Reactivity Notes |
|---|---|---|
| 5-Phenyl-1,3,4-thiadiazole | Limited oxidation | Lacks electron-withdrawing groups for enhanced stability |
| 2-(4-Fluorobenzylthio)-5-methylthiadiazole | Faster nucleophilic substitution | Reduced steric hindrance compared to piperazine analogues |
Scientific Research Applications
Overview
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole is a synthetic organic compound belonging to the thiadiazole class, characterized by its unique structure that includes fluorinated aromatic groups and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 396.51 g/mol. This compound has garnered attention for its potential applications in various fields including medicinal chemistry, biology, and materials science.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential , particularly in the treatment of various diseases:
- Anticancer Activity : Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole can induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 2.32 µM. This effect is attributed to mechanisms such as cell cycle arrest and induction of apoptotic pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 2.32 | Induces apoptosis |
| Similar Thiadiazole Derivative | HepG2 (Liver Cancer) | 9.6 | Cell cycle arrest at G2/M phase |
| Another Thiadiazole Variant | HL-60 (Leukemia) | 0.28 | Down-regulates MMP2 and VEGFA |
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial and antifungal activities, showing promising results against various pathogens. Its structural features may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
Neuropharmacology
Due to the presence of the piperazine ring, this compound is also being studied for its potential effects on neurotransmitter receptors, which could lead to applications in treating neurological disorders such as depression and anxiety. The ability of the compound to modulate receptor activity may provide insights into developing new treatments for these conditions .
Coordination Chemistry
In the field of chemistry, 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole serves as a valuable building block for synthesizing more complex molecules and ligands in coordination chemistry. The thiadiazole core can coordinate with metal ions, potentially leading to novel materials with unique properties .
Mechanism of Action
The mechanism of action of 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazine ring allows it to bind to neurotransmitter receptors, potentially modulating their activity. The fluorine atoms enhance its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiadiazole ring may also interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
- Thiadiazole vs.
- Fluorophenyl Moieties: The target compound’s 3-fluorobenzylthio group may enhance lipophilicity compared to FABT’s 4-fluorophenylamino group, influencing membrane permeability .
Piperazine-Containing Derivatives
Key Observations :
- Piperazine Linkage : The target compound’s piperazine is directly attached to the thiadiazole core, whereas analogs like 21a and 7a feature methylene bridges, which may reduce conformational rigidity .
- Biological Implications : Piperazine derivatives often target neurotransmitter receptors (e.g., 5-HT₁ₐ), but antimicrobial activity is observed in compounds like 7a and 21a, suggesting substituent-dependent effects .
Anticancer Thiadiazole Derivatives
Key Observations :
- Halogen Influence : Dichlorophenyl substituents (compound 42) show moderate anticancer activity, whereas the target compound’s fluorophenyl/piperazine groups may target different pathways (e.g., kinase inhibition) .
Biological Activity
The compound 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 3-fluorobenzyl thio group and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 396.51 g/mol.
Anticancer Activity
Recent studies highlight the potential of thiadiazole derivatives in cancer treatment. For instance, compounds similar to 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 2.32 | Induces apoptosis |
| Similar Thiadiazole Derivative | HepG2 (Liver Cancer) | 9.6 | Cell cycle arrest at G2/M phase |
| Another Thiadiazole Variant | HL-60 (Leukemia) | 0.28 | Down-regulates MMP2 and VEGFA |
The compound's mechanism appears to involve apoptotic cell death induction and cell cycle arrest , particularly at the G2/M phase, which is critical for effective cancer therapy .
Antimicrobial Activity
Thiadiazole derivatives also exhibit notable antimicrobial properties. For instance, compounds within this class have shown efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The biological activity is often attributed to their ability to disrupt cellular processes in pathogens.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole | Mycobacterium tuberculosis | 12.5 |
| Related Thiadiazole Derivative | Staphylococcus aureus | 25 |
The observed activities suggest that these compounds may inhibit critical metabolic pathways in bacteria, leading to their potential use as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is highly dependent on their structural features. Modifications to the piperazine or the fluorobenzyl groups can significantly enhance or reduce their efficacy. For example:
- Substituting different groups on the piperazine ring has been shown to affect anticancer potency.
- The position of fluorine substitutions also plays a crucial role in determining the compound's overall activity.
Case Studies
A recent study explored the efficacy of various thiadiazole derivatives in vivo using tumor-bearing mice models. The results indicated that specific modifications to the thiadiazole structure resulted in enhanced targeting abilities towards tumor cells, demonstrating promising therapeutic potential .
Q & A
Basic: What synthetic strategies are optimal for preparing 2-((3-fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole?
Methodological Answer:
- Nucleophilic Substitution : React 3-fluorobenzyl chloride with 1,3,4-thiadiazole-2-thiol under basic conditions (e.g., NaOH or KCO) to form the thioether linkage. This step requires anhydrous solvents (e.g., acetonitrile) and reflux conditions (80–100°C) for 4–6 hours .
- Piperazine Functionalization : Introduce the 4-(4-fluorophenyl)piperazine moiety via alkylation or Mannich reactions. For example, use formaldehyde as a crosslinker in ethanol at room temperature to conjugate the piperazine group to the thiadiazole core .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product. Validate purity via HPLC (C18 column, methanol:water = 70:30) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- H/C NMR : Identify key signals:
- FT-IR : Confirm functional groups:
- Mass Spectrometry : ESI-MS should show [M+H] at m/z consistent with the molecular formula (CHFNS). Isotopic peaks for S (4.4% abundance) validate sulfur content .
Advanced: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., bacterial enzymes or neurotransmitter receptors). Parameterize fluorine atoms with partial charges derived from DFT calculations (B3LYP/6-31G* basis set) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and hydrogen bonding occupancy (>70%) to prioritize targets .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies. Correlate results with experimental IC values (e.g., antimicrobial assays) to validate predictions .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent protocols (e.g., MIC testing using CLSI guidelines for antimicrobial studies). Control variables like inoculum size (5 × 10 CFU/mL) and solvent (DMSO ≤1% v/v) .
- SAR Analysis : Compare substituent effects. For example, replacing the 3-fluorobenzyl group with 4-fluorophenyl (as in ) may alter lipophilicity (logP) and membrane permeability, explaining activity discrepancies .
- Meta-Analysis : Pool data from multiple studies (e.g., IC against S. aureus). Use statistical tools (ANOVA, p < 0.05) to identify outliers and confirm trends .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- LogP Adjustment : Introduce polar groups (e.g., –OH or –SOH) to the piperazine ring to enhance water solubility. Aim for logP < 3 (calculated via ChemAxon) to improve bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human or rodent) to assess CYP450-mediated degradation. Halflife >30 minutes suggests suitability for IV dosing .
- Prodrug Design : Mask the thiol group with acetyl or tert-butyl carbamate protections to reduce first-pass metabolism. Hydrolyze in vivo via esterases .
Basic: What are the key challenges in scaling up synthesis for preclinical trials?
Methodological Answer:
- Reaction Exotherms : Control temperature during thiadiazole formation using jacketed reactors (maintain <5°C temperature spikes) to prevent byproduct formation .
- Purification at Scale : Replace column chromatography with fractional crystallization (solvent: ethyl acetate/hexane). Optimize cooling rates (1°C/min) to maximize yield .
- Regulatory Compliance : Document impurities (e.g., unreacted 3-fluorobenzyl chloride) via LC-MS. Ensure levels <0.15% per ICH Q3A guidelines .
Advanced: How can researchers investigate the compound’s mechanism of action against resistant bacterial strains?
Methodological Answer:
- Target Identification : Use thermal shift assays (TSA) to detect protein stabilization upon ligand binding. A ΔT >2°C suggests interaction with enzymes like dihydrofolate reductase .
- Resistance Induction : Passage E. coli in sub-MIC concentrations for 20 generations. Sequence genomic DNA to identify mutations (e.g., folA or thyA genes) linked to resistance .
- Synergy Studies : Test combinations with β-lactams or fluoroquinolones. A fractional inhibitory concentration (FIC) index <0.5 indicates synergistic effects .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Screening : Perform Ames tests (TA98 and TA100 strains) to rule out mutagenicity. EC >100 µg/mL in Daphnia magna acute toxicity assays indicates low environmental risk .
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods (≥100 fpm face velocity) to avoid dermal exposure. Store in amber vials at –20°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
